molecular formula C16H19NO B6331133 1-(Biphenyl-2-ylamino)-2-butanol CAS No. 1178038-87-3

1-(Biphenyl-2-ylamino)-2-butanol

Cat. No.: B6331133
CAS No.: 1178038-87-3
M. Wt: 241.33 g/mol
InChI Key: PWFJETUZQOLJED-UHFFFAOYSA-N
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Description

1-(Biphenyl-2-ylamino)-2-butanol is an organic compound that features a biphenyl group attached to an amino-butanol moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The biphenyl structure is known for its stability and versatility, making it a valuable scaffold in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Biphenyl-2-ylamino)-2-butanol typically involves the coupling of biphenyl derivatives with amino alcohols. One common method is the reaction of biphenyl-2-amine with 2-butanol in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective and reproducible .

Chemical Reactions Analysis

Types of Reactions

1-(Biphenyl-2-ylamino)-2-butanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 1-(Biphenyl-2-ylamino)-2-butanone, while nitration of the biphenyl group can produce 4-nitro-1-(Biphenyl-2-ylamino)-2-butanol .

Scientific Research Applications

1-(Biphenyl-2-ylamino)-2-butanol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-(Biphenyl-2-ylamino)-2-butanol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The biphenyl group can facilitate interactions with hydrophobic pockets in proteins, while the amino and hydroxyl groups can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Biphenyl-2-ylamino)-2-butanol is unique due to its combination of a biphenyl group with an amino-butanol moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions also adds to its utility in synthetic chemistry .

Properties

IUPAC Name

1-(2-phenylanilino)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-14(18)12-17-16-11-7-6-10-15(16)13-8-4-3-5-9-13/h3-11,14,17-18H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFJETUZQOLJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=CC=CC=C1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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